Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a dibromophenoxy group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Dibromophenoxy Intermediate: The starting material, 2,4-dibromophenol, is reacted with an appropriate alkylating agent to form 2-(2,4-dibromophenoxy)propanoic acid.
Coupling with Piperidine: The intermediate is then coupled with piperidine under suitable conditions to form the desired piperidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate can be compared with other similar compounds, such as:
2,4-dibromophenyl 2,4,6-tribromophenyl ether: Another brominated compound with different substitution patterns.
2,4-dibromophenyl 3,4-dibromophenyl ether: A similar compound with different bromine positions.
Properties
Molecular Formula |
C17H21Br2NO4 |
---|---|
Molecular Weight |
463.2 g/mol |
IUPAC Name |
ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H21Br2NO4/c1-3-23-17(22)12-6-8-20(9-7-12)16(21)11(2)24-15-5-4-13(18)10-14(15)19/h4-5,10-12H,3,6-9H2,1-2H3 |
InChI Key |
NZHKQUMJDFJBNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.